molecular formula C17H16Cl2N2O3S B2464229 2,4-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide CAS No. 899976-05-7

2,4-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide

Cat. No.: B2464229
CAS No.: 899976-05-7
M. Wt: 399.29
InChI Key: IBIOWHGHIFKBHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new derivative of 1,3,4-thiadiazole was synthesized based on N, N’ -disubstituted hydrazinecarbothioamide . The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .

Scientific Research Applications

Antimicrobial and Antitumor Potential

Benzothiazole derivatives, including those structurally related to the specified compound, have been extensively studied for their wide range of biological activities. They have shown promise as antimicrobial and antitumor agents, with some benzothiazole scaffolds being investigated for their therapeutic applications in cancer treatment. The structural simplicity and synthetic accessibility of benzothiazoles make them attractive for the development of new chemotherapeutics (Kamal, Ali Hussaini, Malik, 2015).

Environmental Persistence and Toxicity

The presence and environmental behavior of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to the structure , have raised concerns regarding their persistence and potential toxic effects on non-target organisms. These compounds are widely used in agricultural practices, leading to widespread distribution in various environmental matrices. Research suggests the necessity for further studies on the fate, accumulation, and impacts of low-level exposure to such compounds, emphasizing the importance of generating reliable data for regulatory and protective measures (Islam et al., 2017).

Synthetic Phenolic Antioxidants

Investigations into synthetic phenolic antioxidants (SPAs), which share functional group similarities with the compound of interest, have highlighted their widespread use and subsequent environmental occurrence. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and others, have been detected in various environmental matrices and human tissues, raising concerns about their potential hepatic toxicity and endocrine-disrupting effects. This body of research underscores the importance of understanding the environmental and health impacts of widely used synthetic compounds (Liu, Mabury, 2020).

Mechanism of Action

Target of Action

The compound 2,4-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . Compounds with this scaffold have been reported to have various biological activities, including acting as KATP channel activators . Therefore, it’s plausible that the primary target of this compound could be KATP channels.

Mode of Action

As a potential KATP channel activator, this compound may interact with these channels, leading to their opening. The opening of KATP channels can cause hyperpolarization of the cell membrane, reducing the cell’s excitability . This can have various effects depending on the type of cell, such as inhibiting insulin release in pancreatic β-cells .

Biochemical Pathways

The activation of KATP channels and the subsequent hyperpolarization of the cell membrane can affect various biochemical pathways. For instance, in pancreatic β-cells, this can inhibit the release of insulin, affecting glucose metabolism . .

Result of Action

The result of the compound’s action would depend on its specific targets and the cells in which these targets are present. For instance, if the compound acts as a KATP channel activator in pancreatic β-cells, it could potentially inhibit insulin release, affecting blood glucose levels .

Future Directions

Derivatives of 1,3,4-thiadiazole, which “2,4-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide” may be a part of, are of great interest for scientific and practical human activities as biologically active substances, dyes, components for creating semiconductors, energy accumulators, liquid crystals, polymers, nanomaterials, etc . Therefore, future research could focus on exploring these potential applications.

Biochemical Analysis

Biochemical Properties

2,4-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, altering the protein’s conformation and function .

Cellular Effects

The effects of 2,4-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2,4-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. This binding can lead to changes in the enzyme’s activity, affecting various biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular functions, such as prolonged inhibition of specific enzymes .

Dosage Effects in Animal Models

The effects of 2,4-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal cellular functions. Threshold effects are often observed, where a specific dosage level is required to achieve the desired biological effect .

Metabolic Pathways

2,4-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the synthesis of essential biomolecules, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of 2,4-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can significantly influence its biological activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of 2,4-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide is crucial for its activity. The compound is often directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. This localization is mediated by targeting signals or post-translational modifications that guide the compound to its site of action .

Properties

IUPAC Name

2,4-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c18-12-3-8-15(16(19)11-12)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIOWHGHIFKBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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